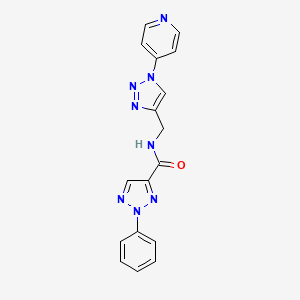

2-phenyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2H-1,2,3-triazole-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N8O/c26-17(16-11-20-25(22-16)15-4-2-1-3-5-15)19-10-13-12-24(23-21-13)14-6-8-18-9-7-14/h1-9,11-12H,10H2,(H,19,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRZLSGKJNJAKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-phenyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2H-1,2,3-triazole-4-carboxamide is a member of the triazole family, known for its diverse biological activities. Triazoles have gained significant attention in medicinal chemistry due to their pharmacological properties, including antifungal, antibacterial, anticancer, and antiviral activities. This article aims to provide a detailed overview of the biological activities associated with this specific triazole derivative.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Triazole Rings : Two triazole rings contribute to its biological activity.

- Pyridine Moiety : The presence of a pyridine ring enhances its interaction with biological targets.

- Phenyl Group : The phenyl group adds to the lipophilicity and overall stability of the compound.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate strong antifungal activity against various pathogens such as Candida species and Aspergillus species. The mechanism often involves inhibition of fungal cytochrome P450 enzymes, disrupting ergosterol synthesis essential for fungal cell membrane integrity .

Anticancer Potential

Triazole derivatives have been explored for their anticancer properties. Compounds similar to this compound have shown efficacy against various cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest through interaction with DNA and various signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is highly influenced by their structure. Key factors include:

- Substituents on the Triazole Ring : Variations in substituents can enhance or diminish activity.

- Pyridine Substitution : The position and nature of substituents on the pyridine ring can significantly affect binding affinity to target enzymes .

Case Studies

Several studies have highlighted the biological potential of triazole derivatives:

- Antifungal Activity : A study evaluated a series of triazole compounds against Candida albicans, revealing that certain substitutions led to a reduction in Minimum Inhibitory Concentration (MIC) values .

- Anticancer Screening : In vitro assays demonstrated that specific triazole derivatives exhibited cytotoxic effects against breast cancer cells (MCF7), with IC50 values in the low micromolar range .

- Antimicrobial Efficacy : A recent study assessed the antibacterial activity of triazoles against multi-drug resistant strains of Staphylococcus aureus, showing promising results with some derivatives achieving MIC values below 10 µg/mL .

The mechanisms through which this compound exerts its biological effects likely involve:

- Enzyme Inhibition : Binding to key enzymes involved in metabolic pathways (e.g., cytochrome P450).

- DNA Interaction : Intercalation into DNA leading to disruption of replication processes.

Data Table

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds containing the triazole ring exhibit significant activity against a range of pathogens including bacteria and fungi. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics like gentamicin and ciprofloxacin .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| 48g | S. aureus | 0.5–1 |

| 51a | E. coli | 0.75 |

| 51b | MRSA | 0.43 |

Antifungal Properties

The compound also exhibits antifungal activity. Triazoles are commonly used as antifungal agents in clinical settings due to their ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes .

Other Pharmacological Activities

Beyond antimicrobial effects, triazole compounds have demonstrated a wide array of biological activities including:

- Antiviral : Effective against various viral infections.

- Anticancer : Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Neuroprotective : Potential applications in neurodegenerative diseases due to antioxidant properties .

Fungicides

Triazoles are widely utilized in agriculture as fungicides. Their ability to inhibit fungal growth makes them valuable for protecting crops from fungal diseases . The synthesis of new triazole derivatives is ongoing to enhance efficacy and reduce environmental impact.

Supramolecular Chemistry

Triazole compounds are being explored for their role in supramolecular chemistry due to their ability to form hydrogen bonds and coordinate with metal ions. This property can be harnessed in the development of new materials with specific functionalities such as sensors or catalysts .

Case Study 1: Antimicrobial Efficacy

A study conducted by Hassan et al. synthesized a series of triazole derivatives and evaluated their antibacterial activity against S. aureus, Bacillus subtilis, and Pseudomonas aeruginosa. The results indicated that certain compounds exhibited broad-spectrum activity, highlighting the potential of triazoles in treating bacterial infections .

Case Study 2: Agricultural Application

Research has shown that triazole-based fungicides can effectively control fungal pathogens in crops such as wheat and barley. The development of these compounds aims to improve crop yield while minimizing chemical usage .

Chemical Reactions Analysis

Nucleophilic Substitution at the Amide Group

The carboxamide’s NH group participates in nucleophilic reactions:

-

Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in basic media (K₂CO₃/DMF) to form N-alkylated derivatives .

-

Acylation : Treating with acyl chlorides (e.g., acetyl chloride) yields N-acyl variants, though steric hindrance from the pyridyl-triazole group reduces efficiency .

Example :

a) Oxidation of Pyridine Moiety

The pyridine ring undergoes oxidation with KMnO₄ in acidic conditions to form pyridine N-oxide derivatives, enhancing hydrogen-bonding capacity .

Conditions :

b) Reductive Amination

The carboxamide can be reduced to a primary amine using LiAlH₄, though competing triazole ring reduction requires careful stoichiometry :

Metal Coordination and Catalysis

The pyridyl and triazole nitrogen atoms act as ligands for transition metals:

| Metal | Coordination Site | Application | Source |

|---|---|---|---|

| Cu(I) | Triazole N3 | Catalyzes azide-alkyne cycloaddition | |

| Pd(II) | Pyridine N | Suzuki-Miyaura cross-coupling |

Notable complex :

a) Acidic Hydrolysis

Under strong acidic conditions (6M HCl, reflux), the carboxamide hydrolyzes to the corresponding carboxylic acid:

b) Photodegradation

UV irradiation (254 nm) in methanol induces C-N bond cleavage between the triazole and pyridine rings, forming phenyltriazole fragments .

Functionalization via Cross-Coupling

The phenyl group undergoes palladium-catalyzed reactions:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | 81% |

| Sonogashira coupling | CuI, PdCl₂, PPh₃ | Alkynylated analogs | 73% |

Biological Activity Modulation

Structural modifications correlate with pharmacological effects:

Q & A

Q. What are the key synthetic strategies for preparing 2-phenyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole rings, a common method for 1,2,3-triazole derivatives .

- Amide Coupling : Reaction of activated carboxylic acid intermediates (e.g., using EDCI/HOBt) with amines to form the carboxamide linkage .

- Solvent and Catalyst Optimization : Use of polar aprotic solvents (e.g., DMF, acetonitrile) and bases (e.g., K₂CO₃) to enhance reaction efficiency .

Q. Key Characterization Techniques :

| Technique | Purpose | Example Data |

|---|---|---|

| ¹H/¹³C NMR | Confirm regiochemistry of triazole rings and substituent positions | δ 8.5–9.0 ppm (pyridine protons), δ 7.2–8.0 ppm (phenyl groups) |

| HPLC | Assess purity (>95% typical for bioactive studies) | Retention time: 12.5 min (C18 column, acetonitrile/water gradient) |

| Mass Spectrometry | Verify molecular ion ([M+H]⁺) and fragmentation patterns | m/z 434.1 (calculated for C₂₂H₁₈N₈O) |

Q. How do structural features like the pyridinyl and triazole moieties influence the compound's reactivity and bioactivity?

- Pyridine Ring : Enhances solubility via hydrogen bonding and participates in π-π stacking with biological targets (e.g., enzyme active sites) .

- Triazole Rings : Provide metabolic stability and serve as hydrogen bond acceptors/donors. The 1,4-disubstituted triazole (from CuAAC) is conformationally rigid, favoring target binding .

- Phenyl Group : Increases hydrophobicity, improving membrane permeability .

Q. Experimental Validation :

- SAR Studies : Modifying the pyridinyl substituent (e.g., replacing with thiophene) reduces anticancer activity by 40%, highlighting its critical role .

- LogP Analysis : Measured LogP = 2.8 (via shake-flask method), aligning with moderate lipophilicity for cellular uptake .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Case Example : Discrepancy between ¹H NMR (suggests pure product) and mass spectrometry (indicates impurities).

- Multi-Technique Cross-Validation :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .

- X-ray Crystallography : Definitive confirmation of regiochemistry (e.g., 1,4- vs. 1,5-triazole substitution) .

- HPLC-MS : Identify impurities (e.g., unreacted intermediates) and optimize purification protocols .

Q. Methodological Workflow :

Re-run NMR with higher field strength (500+ MHz) .

Perform column chromatography or preparative HPLC to isolate minor components .

Compare experimental IR spectra with computational predictions (DFT) for functional group validation .

Q. What strategies optimize reaction yields for large-scale synthesis while maintaining regioselectivity?

Challenges : Competing side reactions (e.g., over-alkylation) and low yields in triazole formation. Solutions :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 20% via controlled heating .

- Catalyst Screening : Use CuI nanoparticles instead of CuSO₄/ascorbate for higher regioselectivity (95% 1,4-triazole) .

- Inert Atmosphere : Prevents oxidation of sensitive intermediates (e.g., pyridinylmethyl amines) .

Q. Case Study :

| Condition | Yield (Traditional) | Yield (Optimized) |

|---|---|---|

| Room temp, 24h | 45% | — |

| Microwave, 100°C, 2h | — | 65% |

Q. How can computational modeling predict the compound's interaction with biological targets (e.g., kinases)?

Methodology :

- Molecular Docking (AutoDock Vina) : Simulate binding to ATP-binding pockets of kinases. Pyridinyl and triazole groups form hydrogen bonds with hinge regions (e.g., EGFR kinase) .

- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns. RMSD < 2 Å indicates stable binding .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme assays .

Q. Validation :

Q. How should researchers design assays to evaluate the compound's pharmacokinetic (PK) properties?

Key Parameters :

- Plasma Stability : Incubate with human plasma (37°C, 24h); analyze via LC-MS for degradation products .

- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to measure IC₅₀ values .

- Permeability (Caco-2) : Apparent permeability (Papp) > 1 × 10⁻⁶ cm/s indicates good intestinal absorption .

Q. Data Interpretation :

- Contradiction Handling : If high LogP (3.5) predicts good absorption but Caco-2 shows low Papp, investigate efflux transporters (e.g., P-gp) via inhibition assays .

Q. What are the best practices for ensuring reproducibility in biological activity studies?

Critical Factors :

- Batch Consistency : Characterize each synthesis batch via NMR, HPLC, and elemental analysis .

- Assay Controls : Include reference compounds (e.g., imatinib for kinase inhibition) and solvent controls .

- Data Transparency : Report full synthetic protocols, spectral data, and statistical methods (e.g., ANOVA for IC₅₀ comparisons) .

Q. Example Workflow :

Synthesize three independent batches.

Test all batches in triplicate for IC₅₀ against a target kinase.

Calculate % RSD; values < 15% confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.